molecular formula C9H13NO2S B2969851 Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate CAS No. 2091962-29-5

Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate

Cat. No.: B2969851
CAS No.: 2091962-29-5
M. Wt: 199.27
InChI Key: HPSSHKMHDQMJSP-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate is a heterocyclic compound with a thiophene ring structureThe compound has a molecular formula of C9H13NO2S and a molecular weight of 199.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the reaction of thiophene-2-carboxylic acid with isopropylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and times are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit kinases or interact with G-protein coupled receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and potential interactions with biological targets .

Properties

IUPAC Name

methyl 5-amino-3-propan-2-ylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-5(2)6-4-7(10)13-8(6)9(11)12-3/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSSHKMHDQMJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SC(=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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